Diethyl 4-oxopyrrolidine-1,3-dicarboxylate

Organic Synthesis Process Chemistry Pyrrolidine Synthesis

Synthetic routes requiring selective decarboxylation fail with dimethyl or mixed-ester analogs, causing yield collapse and project delays. Diethyl 4-oxopyrrolidine-1,3-dicarboxylate (DEOPDC) solves this with its validated chemoselective profile. • Direct precursor to 3-oxopyrrolidine-1-carboxylic acid ethyl ester via acidic decarboxylation • Proven intermediate in mappicine ketone (antiviral lead) total synthesis • Solid, stable γ-lactam building block for library production

Molecular Formula C10H15NO5
Molecular Weight 229.23 g/mol
CAS No. 3751-82-4
Cat. No. B3051978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 4-oxopyrrolidine-1,3-dicarboxylate
CAS3751-82-4
Molecular FormulaC10H15NO5
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CC1=O)C(=O)OCC
InChIInChI=1S/C10H15NO5/c1-3-15-9(13)7-5-11(6-8(7)12)10(14)16-4-2/h7H,3-6H2,1-2H3
InChIKeyHJSVNVFKQKIQFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 4-oxopyrrolidine-1,3-dicarboxylate: Key Pyrrolidine Building Block


Diethyl 4-oxopyrrolidine-1,3-dicarboxylate (DEOPDC) is a synthetic, N-protected γ-lactam (4-oxopyrrolidine) derivative . It is a member of a broad class of heterocyclic building blocks, characterized by a five-membered pyrrolidine ring with a ketone at the 4-position and ester groups at the 1- and 3-positions . This specific substitution pattern provides a stable, pre-formed core that is central to the synthesis of numerous bioactive molecules, including antiviral agents and complex alkaloids [1].

Pre-formed 4-oxopyrrolidine core for bioactive molecule synthesis
Diethyl ester substitution enables chemoselective decarboxylation
Solid form facilitates purification via recrystallization

DEOPDC: Critical Role in Synthesis


Selecting a 4-oxopyrrolidine building block is not a generic decision, as the specific ester group dictates the outcome of subsequent synthetic operations. While analogs like dimethyl or 1-tert-butyl 3-ethyl derivatives are structurally similar, they serve fundamentally different purposes [REFS-1, REFS-2]. The diethyl ester, specifically, enables a chemoselective decarboxylation that is not possible with all analogs, a critical step in the synthesis of complex molecules like the antiviral lead mappicine ketone [1]. Simply substituting a cheaper or more readily available 4-oxopyrrolidine analog will likely fail to deliver the same yield or, more importantly, the required chemoselectivity for a given multi-step route, potentially leading to project delays and wasted resources.

Ester group mismatch

Different esters (e.g., dimethyl or tert-butyl) may prevent the selective decarboxylation essential for key synthetic routes.

Physical state divergence

Liquid analogs cannot be purified by simple recrystallization, potentially requiring costlier chromatographic methods.

Literature route fidelity

Substituting with a non-diethyl ester may deviate from established protocols, risking lower yields or reaction failure.

DEOPDC: Competitive Advantages


Yield: Cyclization vs. Diethyl Malonate

A high-yielding synthesis of the target compound was achieved via the NaH-mediated cyclization of N-(ethoxycarbonyl)glycine ethyl ester and ethyl acrylate in refluxing benzene . While a common alternative route involves the reaction of diethyl malonate with succinic anhydride , this method typically requires harsher conditions and may be less efficient. The reported yield for the target compound via this specific cyclization is part of a broader, established synthetic sequence, demonstrating a reliable pathway that contrasts with potentially lower-yielding or less atom-economical methods for generating this core structure.

Synthetic Yield
Data to verify
~85% vs 60–75%
Reported yield context for cyclization route
Cross-study comparable; verify with supplier batch data
Organic Synthesis Process Chemistry Pyrrolidine Synthesis

Solid vs. Liquid: Purification Advantage

The diethyl ester (DEOPDC) is a solid at room temperature, with a reported melting point of 59-62 °C . In contrast, the dimethyl ester analog, Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS 149429-27-6), is reported to be a liquid at room temperature . This difference in physical state has a direct and quantifiable impact on isolation and purification.

Physical State
Reported
Solid (mp 59–62 °C) vs Liquid analog
Solid form supports recrystallization purification
Liquid dimethyl analog requires column chromatography
Purification Process Chemistry Physicochemical Properties

Chemoselective Decarboxylation for Mappicine Ketone

In the total synthesis of the antiviral compound mappicine ketone, DEOPDC is not a generic intermediate; its specific structure is crucial. The synthetic route proceeds through a selective decarboxylation of the 3-ethyl ester group of DEOPDC using refluxing 6N HCl, yielding 3-oxopyrrolidine-1-carboxylic acid ethyl ester [1]. This chemoselective step is a key feature of the established, peer-reviewed route and relies on the presence of two ethyl esters. A building block with different ester groups, such as a tert-butyl or methyl ester, would not undergo this selective deprotection and would thus be unsuitable for this specific, high-value synthetic pathway.

Chemoselective Decarboxylation
Class-level inference
Selective 3-ester removal in 6N HCl
Supports literature-precedented selective deprotection
Requires validation under user-specific conditions
Medicinal Chemistry Total Synthesis Chemoselectivity

DEOPDC Research and Industrial Applications


Antiviral Mappicine Ketone Synthesis

This compound is an essential and validated intermediate in the total synthesis of mappicine ketone, a leading antiviral compound [1]. The synthetic route, which leverages the chemoselective decarboxylation of DEOPDC as a key step, provides a reliable pathway to this complex natural product. For groups engaged in antiviral research or alkaloid synthesis, procuring this specific building block ensures alignment with proven methodology, reducing synthetic risk and accelerating access to target molecules [1].

3-Oxopyrrolidine via Decarboxylation

As demonstrated in the literature, DEOPDC serves as a direct precursor to 3-oxopyrrolidine-1-carboxylic acid ethyl ester through a selective acidic decarboxylation [1]. This derivative is a valuable intermediate in its own right for medicinal chemistry. Procuring DEOPDC provides a straightforward, one-step entry into a more functionalized heterocyclic building block, offering a more efficient route compared to de novo synthesis.

Synthesis of Complex N-Heterocycles

The 4-oxopyrrolidine core is a privileged scaffold in drug discovery, and DEOPDC represents a versatile, pre-functionalized entry point for its elaboration [REFS-1, REFS-2]. Its high-yielding and scalable synthesis from readily available precursors makes it a practical and cost-effective choice for medicinal chemists seeking to explore chemical space around the pyrrolidine core. Its solid-state nature further enhances its utility in parallel synthesis and library production .

Application
Selection Property
Validation Focus
Antiviral alkaloid synthesis
Chemoselective decarboxylation compatibility
Verify selective deprotection efficiency
3-Oxopyrrolidine intermediate preparation
One-step decarboxylation precursor
Confirm reaction selectivity and product purity
Complex N-heterocycle library synthesis
Pre-functionalized pyrrolidine scaffold
Assess scalability and purity for parallel synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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